1H-Pyrrole, 1-(2-methoxyphenyl)-
Overview
Description
1H-Pyrrole, 1-(2-methoxyphenyl)- is a heterocyclic aromatic organic compound It features a pyrrole ring substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-(2-methoxyphenyl)- can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-(2-methoxyphenyl)- typically involves large-scale synthesis using optimized versions of laboratory methods. The process may include steps such as purification through recrystallization and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 1-(2-methoxyphenyl)pyrrolidine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1H-Pyrrole, 1-(2-methoxyphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(2-methoxyphenyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-pyrrole: Similar structure but with a different substitution pattern.
1-(2-Methoxyphenyl)pyrrolidine: A reduced form of the original compound.
4-Methoxyphenyl-1H-indole: Contains an indole ring instead of a pyrrole ring.
Uniqueness: 1H-Pyrrole, 1-(2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its electron-rich pyrrole ring makes it highly reactive in electrophilic substitution reactions, and the methoxyphenyl group enhances its potential for biological activity .
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-7-3-2-6-10(11)12-8-4-5-9-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGWXDNFNRUJFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406118 | |
Record name | 1H-Pyrrole, 1-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89096-73-1 | |
Record name | 1H-Pyrrole, 1-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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